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Compound of Interest

Compound Name: 1,3-Benzodioxole-5-sulfonamide

Cat. No.: B1217220 Get Quote

The convergence of the sulfonamide group with the 1,3-benzodioxole moiety creates a

molecule of significant interest to the pharmaceutical and life sciences sectors: 1,3-
Benzodioxole-5-sulfonamide. The sulfonamide functional group is a cornerstone of medicinal

chemistry, forming the basis for a wide array of FDA-approved drugs, including antibacterial,

anti-inflammatory, and anticancer agents.[1][2][3] The 1,3-benzodioxole ring system is also a

privileged scaffold, appearing in numerous natural products and synthetic compounds with

diverse biological activities.[4]

This guide offers a detailed exploration of the core physicochemical properties of 1,3-
Benzodioxole-5-sulfonamide. Designed for researchers, scientists, and drug development

professionals, this document moves beyond a simple data sheet. It provides not only the

fundamental properties that govern the compound's behavior but also the experimental

rationale and detailed protocols for their determination. Understanding these characteristics—

from solubility and pKa to its spectroscopic signature—is paramount for predicting its ADME

(absorption, distribution, metabolism, and excretion) profile, designing effective formulations,

and unlocking its full therapeutic potential.

Section 1: Molecular Identity and Structural
Characteristics
The foundational step in characterizing any chemical entity is to establish its precise molecular

identity. 1,3-Benzodioxole-5-sulfonamide is an aromatic sulfonamide built upon a bicyclic

heterocyclic core.
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Molecular Structure:

Caption: Chemical structure of 1,3-Benzodioxole-5-sulfonamide.

Table 1: Chemical Identity

Identifier Value Source

IUPAC Name
1,3-benzodioxole-5-

sulfonamide
-

Molecular Formula C₇H₇NO₄S [5]

Molecular Weight 201.2 g/mol [5]

Monoisotopic Mass 201.00958 Da [5]

Section 2: Core Physicochemical Properties
The interaction of a drug candidate with a biological system is fundamentally governed by its

physicochemical properties. These parameters dictate everything from how a compound

dissolves to how it crosses cellular membranes.

Table 2: Summary of Physicochemical Properties
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Property Predicted/Typical Value
Significance in Drug
Development

Melting Point (°C)

Solid at room temperature;

requires experimental

determination.

Purity assessment, stability,

and formulation processing.[6]

Aqueous Solubility Sparingly soluble.

Affects dissolution rate,

bioavailability, and formulation

options.[7][8]

pKa ~9-10 (Sulfonamide N-H)

Governs ionization state,

influencing solubility and

membrane permeability.

LogP (XlogP) 0.2 (Predicted)

Measures lipophilicity, a key

predictor of membrane

transport and absorption.[5]

Melting Point: A Criterion for Purity
The melting point is a critical thermal property used to confirm the identity and purity of a

crystalline solid.[9] Pure compounds typically exhibit a sharp melting point range (0.5-1.0°C),

whereas impurities will depress the melting point and broaden the range.[6] For 1,3-
Benzodioxole-5-sulfonamide, a sharp, well-defined melting point would be indicative of a

high-purity sample suitable for further studies.

Solubility: The Gateway to Bioavailability
Solubility, particularly aqueous solubility, is a gatekeeper for oral drug absorption. The

molecule's structure, with a hydrophobic benzodioxole core and a polar sulfonamide group,

suggests limited solubility in water.[4][8] It is expected to be more soluble in organic solvents

like ethanol, acetone, and DMSO.[8] Low aqueous solubility can be a major hurdle in drug

development, often requiring formulation strategies such as salt formation or the use of co-

solvents to enhance bioavailability.

pKa: The Influence of Ionization
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The pKa value defines the pH at which a compound exists in a 50:50 ratio of its ionized and

non-ionized forms. The sulfonamide group (-SO₂NH₂) contains an acidic proton. The electron-

withdrawing nature of the adjacent sulfonyl group enhances the acidity of the N-H bond,

making it susceptible to deprotonation in basic environments. This ionization state is critical, as

the charged (ionized) form is typically more water-soluble, while the neutral (non-ionized) form

is more lipid-soluble and thus better able to cross biological membranes.

Lipophilicity (LogP): Balancing Water and Fat Solubility
The octanol-water partition coefficient (LogP) is the standard measure of a compound's

lipophilicity. It is a key factor in the "rule of five" for predicting oral bioavailability. The predicted

XlogP of 0.2 suggests that 1,3-Benzodioxole-5-sulfonamide is a relatively balanced

molecule, neither excessively hydrophobic nor hydrophilic.[5] This balance is often desirable in

drug candidates, facilitating both sufficient aqueous solubility for dissolution and adequate lipid

solubility for membrane permeation.

Section 3: Spectroscopic Profile for Structural
Elucidation
Spectroscopic techniques provide a definitive fingerprint for a molecule, allowing for

unambiguous structural confirmation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic

molecule.

¹H NMR: The proton NMR spectrum of 1,3-Benzodioxole-5-sulfonamide is expected to

show distinct signals. The aromatic protons on the benzodioxole ring will appear in the

downfield region (typically 6.5-7.7 ppm).[10] A characteristic singlet at approximately 6.0 ppm

corresponds to the two equivalent protons of the methylene (-O-CH₂-O-) group. The two

protons on the sulfonamide nitrogen (-NH₂) would likely appear as a broad singlet, the

chemical shift of which can be solvent-dependent.[10]

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons (110-160 ppm),

with carbons attached to oxygen appearing further downfield.[10] The methylene carbon of
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the dioxole ring will have a characteristic signal around 100 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for 1,3-Benzodioxole-5-sulfonamide

Functional Group Vibration Type
Typical Wavenumber
(cm⁻¹)

Sulfonamide (N-H) N-H Stretch 3300 - 3400

Aromatic C-H C-H Stretch > 3000

Sulfonamide (S=O)
Asymmetric & Symmetric

Stretch

1310 - 1350 and 1140 -

1160[10]

Aromatic C=C C=C Stretch 1450 - 1600

Dioxole (C-O-C) Asymmetric Stretch ~1250

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its

fragments, confirming the molecular weight and offering structural clues. For 1,3-
Benzodioxole-5-sulfonamide, an electron ionization (EI) or electrospray ionization (ESI) mass

spectrum would be expected to show a prominent molecular ion peak [M]⁺ or a protonated

molecule [M+H]⁺ corresponding to its molecular weight.[11][12]

Section 4: Experimental Methodologies and
Workflows
The trustworthiness of physicochemical data hinges on the robustness of the experimental

protocols used for their measurement. The following sections detail standard, validated

methodologies.
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Protocol for Melting Point Determination
This protocol describes the use of a standard capillary melting point apparatus. The causality

behind slow, controlled heating is to ensure the system remains at thermal equilibrium, allowing

for a precise and reproducible measurement.[13]

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology:

Sample Preparation: Finely crush the crystalline 1,3-Benzodioxole-5-sulfonamide sample.

[14] Pack a small amount into a capillary tube to a height of 2-3 mm by tapping the sealed

end on a hard surface.[13]

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point

apparatus.[14]

Range Finding (Optional but Recommended): Heat the block rapidly to get an approximate

melting temperature. This saves time during the precise measurement.[6]

Accurate Measurement: Allow the apparatus to cool well below the approximate melting

point. Insert a new sample and begin heating at a slow, controlled rate of approximately 1-

2°C per minute.[13]

Observation and Recording: Record the temperature at which the first drop of liquid appears

(T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting

point is reported as the range T1-T2.[14]

Validation: Repeat the measurement at least twice more to ensure reproducibility. Consistent

results validate the purity of the sample.

Protocol for Aqueous Solubility Determination (Shake-
Flask Method)
The shake-flask method is the gold standard for determining thermodynamic solubility. It

ensures that a true equilibrium is reached between the dissolved and solid states of the

compound.
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Caption: Experimental workflow for the shake-flask solubility assay.

Step-by-Step Methodology:

Preparation: Add an excess amount of 1,3-Benzodioxole-5-sulfonamide to a known

volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed

vial. The excess solid is crucial to ensure saturation.

Equilibration: Place the vial in a shaker bath set to a constant temperature (typically 25°C or

37°C to mimic physiological conditions) and agitate for a prolonged period (24-48 hours).

This step is causal to reaching thermodynamic equilibrium.

Phase Separation: After equilibration, allow the suspension to stand, letting undissolved

solids settle.

Sampling: Carefully withdraw a sample from the clear supernatant, avoiding any solid

particles.

Filtration: Immediately filter the sample through a low-binding 0.22 µm syringe filter to

remove any remaining microscopic solid particles.

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a

validated analytical method such as High-Performance Liquid Chromatography (HPLC) with

UV detection or Quantitative NMR (qNMR).[15] A standard calibration curve is required for

accurate quantification.

Conclusion
1,3-Benzodioxole-5-sulfonamide is a compound defined by a balance of established

pharmaceutical scaffolds. Its physicochemical properties—moderate lipophilicity, expected low

aqueous solubility, and an ionizable sulfonamide group—are defining characteristics that will

steer its journey through the drug discovery pipeline. The experimental protocols detailed

herein provide a validated framework for researchers to confirm these properties, ensuring the

generation of high-quality, reliable data. A thorough understanding and precise measurement of

this foundational dataset are indispensable for formulating this compound effectively and

predicting its in vivo behavior, ultimately enabling a rigorous evaluation of its therapeutic

promise.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 12 Tech Support

https://www.benchchem.com/product/b1217220?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8963582/
https://www.benchchem.com/product/b1217220?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from

[Link]

Chemistry For Everyone. (2025). How To Determine Melting Point Of Organic Compounds?.

Retrieved from [Link]

ScienceGeek.net. (n.d.). Determination of Melting Point. Retrieved from [Link]

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and

ternary solvents. Journal of Pharmaceutical Sciences. Retrieved from [Link]

Bustamante, P., et al. (1996). Solubility prediction of sulfonamides at various temperatures
using a single determination. Journal of Pharmacy and Pharmacology.

World Researchers Associations. (2016). Synthesis and characterization of new 1,3-

benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

PubChem. (n.d.). 1,3-Benzodioxol-5-amine. Retrieved from [Link]

Hampson, J. W., et al. (1999). Solubility of Three Veterinary Sulfonamides in Supercritical

Carbon Dioxide by a Recirculating Equilibrium Method. Journal of Chemical & Engineering

Data. Retrieved from [Link]

Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

de Almeida, J. R. R., et al. (2013). N-[(1,3-Benzodioxol-5-yl)meth-yl]benzene-sulfonamide:

an analogue of capsaicin. Acta Crystallographica Section E. Retrieved from [Link]

ResearchGate. (2015). Solubility prediction of sulfonamides at various temperatures using a

single determination. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://chem.ucalgary.ca/courses/351/laboratory/meltingpoint.pdf
https://byjus.com/chemistry/determination-of-melting-point-of-an-organic-compound/
https://www.youtube.com/watch?v=FjDQyKLKz-Y
http://www.sciencegeek.net/Chemistry/chempdfs/MeltingPoint.pdf
https://www.sserc.org.uk/wp-content/uploads/2017/02/Melting-point-determination-1.pdf
https://pubmed.ncbi.nlm.nih.gov/7120485/
http://www.wras.org.uk/journals/jpad/2016_volume_4_issue_4/synthesis_and_characterization_of_new_1_3-benzodioxole_derivatives_based_on_suzuki-miyaura_coupling_reaction.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/84310
https://pubs.acs.org/doi/10.1021/je990045e
https://grokipedia.org/1,3-benzodioxole/
https://pubmed.ncbi.nlm.nih.gov/24454126/
https://www.researchgate.net/publication/273140510_Solubility_prediction_of_sulfonamides_at_various_temperatures_using_a_single_determination
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and

theoretical investigation of conformational states and noncovalent interactions in crystalline

sulfonamides. Retrieved from [Link]

PubMed. (2013). Ligand-based Discovery of N-(1,3-dioxo-1H,3H-benzo[de]isochromen-5-yl)-

carboxamide and Sulfonamide Derivatives as Thymidylate Synthase A Inhibitors. Retrieved

from [Link]

Solubility of Things. (n.d.). 1,3-benzodioxole. Retrieved from [Link]

ResearchGate. (n.d.). IR spectrum of 1,5-bis(1,3-benzodioxol-5yl)penta-1,4-dien-3-one.

Retrieved from [Link]

Research India Publications. (2015). Synthesis and characterization of some sulfonamide

dervatives. Retrieved from [Link]

Asian Journal of Chemistry. (2013). Design of a Modified Kinetic Solubility Determination

Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - Mass spectrum. Retrieved from

[Link]

NIST WebBook. (n.d.). 1,3-Benzodioxole-5-carboxylic acid - IR Spectrum. Retrieved from

[Link]

Stork. (1972). Identification of sulfonamides by NMR spectroscopy. Retrieved from [Link]

PubChem. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

Hoffman Fine Chemicals. (n.d.). CAS RN 304913-33-5 | N-(1,3-Benzodioxol-5-yl)-N,4-

dimethylbenzenesulfonamide. Retrieved from [Link]

PubMed. (2018). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray

crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

Frontiers in Plant Science. (2022). Design, Synthesis, and Action Mechanism of 1,3-

Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.rsc.org/suppdata/c7/ce/c7ce00488a/c7ce00488a1.pdf
https://pubmed.ncbi.nlm.nih.gov/23261453/
https://solubilityofthings.com/water/aromatic_compounds/1,3-benzodioxole
https://www.researchgate.net/figure/IR-spectrum-of-1-5-bis-1-3-benzodioxol-5yl-penta-1-4-dien-3-one_fig2_322645163
http://www.ripublication.com/ijac15/ijacv5n2_08.pdf
https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_1_37
https://webbook.nist.gov/cgi/cbook.cgi?Spec=C94576&Index=1&Type=Mass&TMass=166
https://webbook.nist.gov/cgi/cbook.cgi?ID=C94576&Type=IR-SPEC&Index=1#IR-SPEC
https://www.storkapp.me/article/5066968
https://pubchem.ncbi.nlm.nih.gov/compound/9229
https://www.hoffmanfinechemicals.com/cas-304913-33-5-n-1-3-benzodioxol-5-yl-n-4-dimethylbenzenesulfonamide.html
https://pubmed.ncbi.nlm.nih.gov/29532501/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrieved from [Link]

mzCloud. (2024). 2-[(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl]-5-fluoro-1H-

benzimidazole. Retrieved from [Link]

PubMed. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful

Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their

Binding Mode. Retrieved from [Link]

International Journal of Spectroscopy. (2011). Ftir, Ft-Raman and Dft Calculations of 5-Nitro-

1,3-Benzodioxole. Retrieved from [Link]

PubChem. (n.d.). 1,3-Benzodioxole-5-carboxamide. Retrieved from [Link]

Global Substance Registration System. (n.d.). SODIUM 1,3-BENZODIOXOLE-5-

SULFONATE. Retrieved from [Link]

SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

PubChemLite. (n.d.). 1,3-benzodioxole-5-sulfonamide (C7H7NO4S). Retrieved from [Link]

SpectraBase. (n.d.). 1,3-benzodioxole-5-carboxamide - Optional[1H NMR] - Spectrum.

Retrieved from [Link]

Cheméo. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]

YouTube. (2021). Interpreting Aromatic NMR Signals. Retrieved from [Link]

NIH National Center for Biotechnology Information. (2019). NMR spectroscopy in drug

discovery and development: Evaluation of physico-chemical properties. Retrieved from [Link]

ResearchGate. (2024). Sulfonamide derivatives: Synthesis and applications. Retrieved from

[Link]

International Journal of Frontiers in Chemistry and Pharmacy Research. (2024). Sulfonamide

derivatives: Synthesis and applications. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.frontiersin.org/articles/10.3389/fpls.2022.923880/full
https://www.mzcloud.org/compound/2-%5B(3S)-1-(1,3-Benzodioxol-5-ylmethyl)-3-pyrrolidinyl%5D-5-fluoro-1H-benzimidazole/PB009778
https://pubmed.ncbi.nlm.nih.gov/40035790/
https://www.hindawi.com/journals/ijs/2011/531671/
https://pubchem.ncbi.nlm.nih.gov/compound/230365
https://gsrs.ncats.nih.gov/ginas/app/substance/a6a09071-7001-443b-8777-a16900f6b47c
https://spectrabase.com/spectrum/5YwA2G3q2D8
https://www.benchchem.com/product/b1217220?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/lite/compound/192809
https://spectrabase.com/spectrum/80W3hXhXvXq
https://www.chemeo.com/cid/66-070-1/1-3-Benzodioxol-5-ol.pdf
https://www.youtube.com/watch?v=yE-p3Lg4yS4
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7022713/
https://www.researchgate.net/publication/378873499_Sulfonamide_derivatives_Synthesis_and_applications
https://ijfcpr.com/index.php/ijfcpr/article/view/154
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1217220?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Journal of Synthetic Chemistry. (2023). Aromatic Sulfonamides: Synthesis and Investigation

of Sulfonamides by a Magnetic and Efficient Catalyst. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b1217220#physicochemical-properties-of-1-3-
benzodioxole-5-sulfonamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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